Spiro[4.4]nonan-2-one
Overview
Description
Spiro[4.4]nonan-2-one: is a spirocyclic ketone with the molecular formula C9H14O . It is characterized by a unique structure where two cyclohexane rings are connected through a single quaternary carbon atom, forming a spiro linkage.
Mechanism of Action
Mode of Action
The mode of action of Spiro[4It is known that the compound exhibits diverse medicinal properties .
Pharmacokinetics
For instance, its Log BCF (Bioconcentration Factor) from a regression-based method is 1.129, indicating a low potential for bioaccumulation . The compound also has a half-life of 139.1 hours (approximately 5.8 days) in a model river and 1616 hours (approximately 67.35 days) in a model lake , suggesting it may persist in aquatic environments.
Result of Action
Spiro[4.4]nonan-2-one derivatives have been shown to exhibit potent cytotoxic activity against various human cancer cell lines . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated significant efficacy and induced apoptosis in MCF-7 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its volatilization from water and persistence in aquatic environments suggest that it may be affected by environmental conditions such as temperature, pH, and the presence of other substances . 4]nonan-2-one.
Biochemical Analysis
Biochemical Properties
Spiro[4.4]nonan-2-one derivatives have been found to exhibit diverse medicinal properties . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated potent cytotoxic activity against various human cancer cell lines
Cellular Effects
The cellular effects of this compound are primarily understood through its derivatives. These derivatives have shown potent cytotoxic activity against various human cancer cell lines . For example, one derivative, compound 16, showed significant efficacy and induced apoptosis in MCF-7 cells
Molecular Mechanism
Its derivatives have shown to exert effects at the molecular level . For instance, they have demonstrated cytotoxic activity against various human cancer cell lines
Dosage Effects in Animal Models
A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities . Compound 9a showed the best analgesic effect with 84% inhibition in mice
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ring-Opening and Spiroketalization: One common method involves the ring-opening of spiro-cyclopropanecarboxylic acids followed by spiroketalization.
Asymmetric Synthesis: Optically active derivatives of spiro[4.4]nonan-2-one can be synthesized using asymmetric catalytic methods.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[4.4]nonan-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in spiro[4.4]nonan-2-ol.
Substitution: The compound can participate in substitution reactions, particularly at the spiro carbon, leading to the formation of various substituted spirocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Spiro[4.4]nonan-2-ol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Spiro[4.4]nonan-2-one is used as a building block in the synthesis of more complex spirocyclic compounds. Its rigid structure makes it valuable in the design of chiral ligands and catalysts for asymmetric synthesis .
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives have shown promise in the development of new pharmaceuticals due to their unique structural properties .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of specialty chemicals and materials. Their stability and reactivity make them suitable for various applications .
Comparison with Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a similar structure but with an additional carbon atom in one of the rings.
Spiro[5.5]undecane: A larger spirocyclic compound with two five-membered rings.
Spiro[4.4]nonane: The parent compound without the ketone functional group.
Uniqueness: Spiro[4.4]nonan-2-one is unique due to its specific spirocyclic structure combined with a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and catalysis .
Properties
IUPAC Name |
spiro[4.4]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPZXFYPYMTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338449 | |
Record name | Spiro[4.4]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34177-18-9 | |
Record name | Spiro[4.4]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.4]nonan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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